Benzene, 1-ethenyl-2-(methylthio)-

Descripción general

Descripción

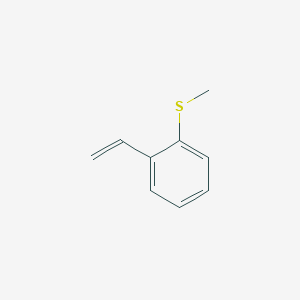

Benzene, 1-ethenyl-2-(methylthio)-: is an organic compound with the molecular formula C₉H₁₀S It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group and a methylthio group

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Electrophilic Aromatic Substitution: One common method to synthesize Benzene, 1-ethenyl-2-(methylthio)- involves the electrophilic aromatic substitution of benzene with ethenyl and methylthio groups.

Industrial Production Methods: Industrial production of Benzene, 1-ethenyl-2-(methylthio)- often involves large-scale electrophilic aromatic substitution reactions. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Benzene, 1-ethenyl-2-(methylthio)- can undergo oxidation reactions, where the methylthio group is oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

Substitution: Halogens (chlorine, bromine), aluminum chloride (AlCl₃) as a catalyst

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Ethyl-substituted benzene derivatives

Substitution: Halogenated benzene derivatives

Aplicaciones Científicas De Investigación

Chemical Synthesis

Benzene, 1-ethenyl-2-(methylthio)- is primarily utilized as an intermediate in the synthesis of various organic compounds. Its unique structural characteristics make it valuable in the production of:

- Pharmaceuticals : The compound serves as a key intermediate in synthesizing several pharmaceutical agents due to its reactivity and ability to undergo various chemical transformations .

- Polymers and Resins : It is employed in producing polymers such as acrylics and polyesters. The compound's properties allow it to enhance the performance and durability of these materials .

Environmental Considerations

The environmental impact of Benzene, 1-ethenyl-2-(methylthio)- has been assessed through various studies:

- Toxicity : Research indicates that the compound is moderately toxic to aquatic organisms and is not readily biodegradable. This raises concerns regarding its accumulation in aquatic ecosystems .

- Regulatory Status : Regulatory assessments have classified it as having low potential risk for human health and environmental impact under controlled usage conditions. Its primary exposure routes are occupational, where safety measures are implemented to minimize risks .

Health Implications

Understanding the health implications of Benzene, 1-ethenyl-2-(methylthio)- is crucial for safe handling and usage:

- Toxicity Studies : Studies have shown that while the compound can cause irritation to skin and eyes, risks from occupational exposure are considered low when proper protective equipment is used .

- Safety Measures : In industrial settings, workers are required to use personal protective equipment (PPE) to mitigate exposure risks during manufacturing processes involving this compound .

Case Study 1: Pharmaceutical Synthesis

A notable application of Benzene, 1-ethenyl-2-(methylthio)- is in the synthesis of antimicrobial agents. Researchers have demonstrated that this compound can be used effectively as a precursor in developing new drugs aimed at combating resistant bacterial strains .

Case Study 2: Polymer Production

In polymer chemistry, Benzene, 1-ethenyl-2-(methylthio)- has been utilized to enhance the properties of styrenic copolymers. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, making it valuable for industrial applications .

Summary Table of Applications

| Application Area | Specific Uses | Environmental Impact | Health Risks |

|---|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Moderately toxic to aquatic life | Irritant to skin/eyes |

| Polymer Production | Enhances properties of acrylics and polyesters | Not readily biodegradable | Low risk with PPE |

| Industrial Chemicals | Used in resin production | Low potential risk | Controlled exposure needed |

Mecanismo De Acción

The mechanism of action of Benzene, 1-ethenyl-2-(methylthio)- involves its interaction with specific molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the methylthio group can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Benzene, 1-ethenyl-2-methyl-: This compound has a similar structure but lacks the methylthio group.

Benzene, 1-methoxy-2-(methylthio)-: This compound has a methoxy group instead of an ethenyl group, leading to distinct chemical properties and uses.

Uniqueness: Benzene, 1-ethenyl-2-(methylthio)- is unique due to the presence of both ethenyl and methylthio groups. This combination imparts specific reactivity patterns and makes it suitable for specialized applications in synthesis and industry .

Actividad Biológica

Benzene, 1-ethenyl-2-(methylthio)-, also known as 1-(methylthio)ethylbenzene, is a compound with notable biological activities. This article explores its biological activity, metabolism, and potential therapeutic applications based on diverse research findings.

Benzene, 1-ethenyl-2-(methylthio)- has the molecular formula and a molecular weight of 168.26 g/mol. Its structure consists of a benzene ring substituted with an ethenyl group and a methylthio group.

The metabolism of benzene compounds, including 1-ethenyl-2-(methylthio)-, primarily occurs in the liver and lungs. The initial step involves oxidation by cytochrome P450 enzymes, leading to the formation of benzene oxide. This intermediate can rearrange to form phenolic metabolites such as catechol and hydroquinone, which are further metabolized into reactive species that may induce oxidative stress and damage to cellular components .

Antioxidant Activity

Research indicates that compounds containing methylthio groups exhibit significant antioxidant properties. These compounds can scavenge free radicals, thus protecting cells from oxidative damage. A study highlighted the ability of methylthio derivatives to inhibit lipid peroxidation in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Potential

Benzene derivatives have been investigated for their anticancer properties. For instance, studies have shown that certain methylthio-substituted benzene compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins .

Case Study: MCF-7 Breast Cancer Cells

- Compound: Benzene, 1-ethenyl-2-(methylthio)-

- IC50 Value: Demonstrated significant antiproliferative activity with IC50 values in the low micromolar range.

- Mechanism: Induction of apoptosis and disruption of cell cycle progression.

Toxicological Profile

While benzene derivatives exhibit beneficial biological activities, they may also pose toxicological risks. The compound's metabolites can lead to genotoxicity and cytotoxicity in bone marrow cells, raising concerns about their safety profile .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.26 g/mol |

| Antioxidant Activity | Significant (inhibition of lipid peroxidation) |

| Anticancer Activity | Cytotoxic (IC50 in low micromolar range) |

| Toxicological Concerns | Genotoxicity potential |

Propiedades

IUPAC Name |

1-ethenyl-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10S/c1-3-8-6-4-5-7-9(8)10-2/h3-7H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYUGSMRAPGEPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450751 | |

| Record name | 1-(methylsulfanyl)-2-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30439-34-0 | |

| Record name | 1-(methylsulfanyl)-2-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.